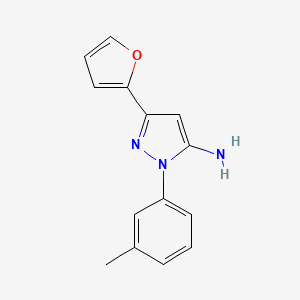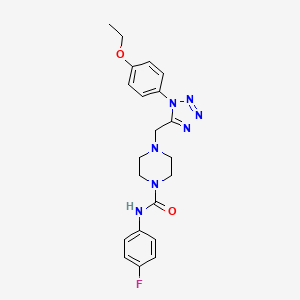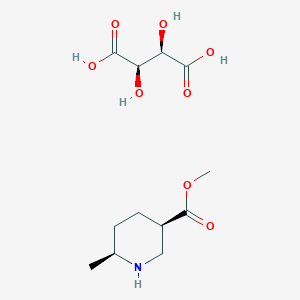
(3R,6S)-methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,6S)-methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound with a unique structure that combines a piperidine ring and a dihydroxysuccinate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents like methyl iodide.
Formation of the Dihydroxysuccinate Moiety: This involves the reaction of succinic acid derivatives with suitable hydroxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the dihydroxysuccinate moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
(3R,6S)-methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3R,6S)-methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the dihydroxysuccinate moiety may participate in redox reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
Piperidine: A simpler analog with a similar ring structure but lacking the dihydroxysuccinate moiety.
Methylpiperidine: Similar to piperidine but with a methyl group attached.
Dihydroxysuccinic Acid: Contains the dihydroxysuccinate moiety but lacks the piperidine ring.
Uniqueness
The uniqueness of (3R,6S)-methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate lies in its combined structure, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (3R,6S)-6-methylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.C4H6O6/c1-6-3-4-7(5-9-6)8(10)11-2;5-1(3(7)8)2(6)4(9)10/h6-7,9H,3-5H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,7+;1-,2-/m01/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXOMGUERJJTAW-UYGHVBDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(1,3-Benzodioxol-5-yl)-2-(2-fluorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2420531.png)
![1-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B2420534.png)
![N-(2-chloro-4-methylphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2420535.png)
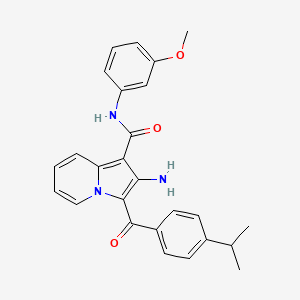
![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one](/img/structure/B2420539.png)
![N-(2-chloro-6-methylphenyl)-2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetamide](/img/structure/B2420541.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide](/img/structure/B2420542.png)
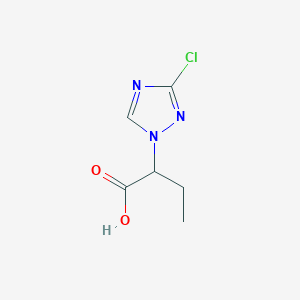
![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2420545.png)
![4-fluoro-N-[(4-methoxyphenyl)methyl]-3-methylbenzenesulfonamide](/img/structure/B2420546.png)
![N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B2420547.png)
![ethyl 2-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2420549.png)
